molecular formula C8H11N3O3 B13244074 2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B13244074
M. Wt: 197.19 g/mol
InChI Key: IEERPPADTPDALW-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • 2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Uniqueness

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

2-(4-Methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a derivative of dihydropyrimidine, has garnered attention for its potential biological activities. This compound is part of a class known for various pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many dihydropyrimidine derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
  • Antioxidant Activity : This compound may also exhibit antioxidant properties by scavenging free radicals and enhancing the cellular antioxidant defense system.
  • Modulation of Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways related to cell proliferation and apoptosis, potentially influencing cancer cell growth.

Biological Activity Data

Activity Type Effect Reference
Anti-inflammatoryInhibition of COX activity
AntioxidantFree radical scavenging
AntitumorInduction of apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties of dihydropyrimidine derivatives found that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The results demonstrated a notable decrease in prostaglandin E2 levels, indicating effective modulation of inflammatory responses.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. It was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro. This suggests a protective role against oxidative stress-related cellular damage.

Case Study 3: Antitumor Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings suggested that it could serve as a potential lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor progression.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[4-methyl-2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-4-5(3-6(12)13)7(14)11-8(9-2)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11,14)

InChI Key

IEERPPADTPDALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC)CC(=O)O

Origin of Product

United States

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